3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Description
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bicyclic heptene ring, a cyclopentathiophene moiety, and a cyclopropylamino group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
3-[[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-17(14-9-4-5-10(8-9)15(14)20(25)26)22-19-16(18(24)21-11-6-7-11)12-2-1-3-13(12)27-19/h4-5,9-11,14-15H,1-3,6-8H2,(H,21,24)(H,22,23)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJFSKNWWWKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4C5CC(C4C(=O)O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the bicyclic heptene ring, the introduction of the cyclopentathiophene moiety, and the attachment of the cyclopropylamino group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound may be explored for its potential pharmacological properties. It could be evaluated for its efficacy in treating various diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID include other bicyclic heptene derivatives, cyclopentathiophene compounds, and cyclopropylamino-containing molecules.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
